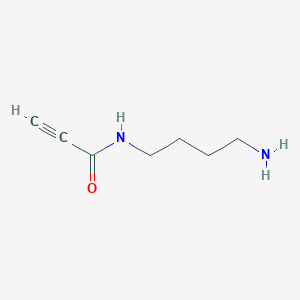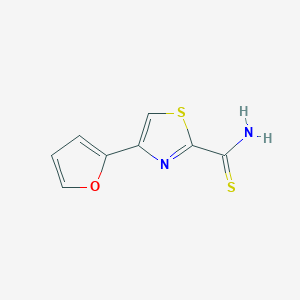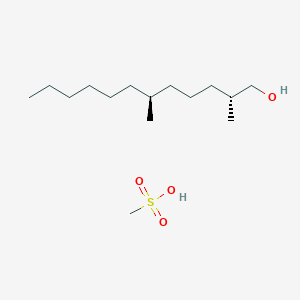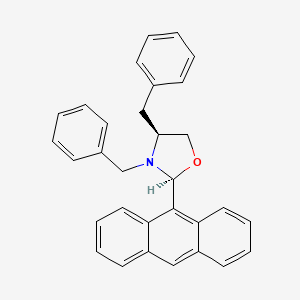
N-(4-Aminobutyl)prop-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Aminobutyl)prop-2-ynamide is a compound that belongs to the class of ynamides, which are characterized by the presence of a carbon-carbon triple bond directly attached to a nitrogen atom bearing an electron-withdrawing group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminobutyl)prop-2-ynamide can be achieved through several methods. One common approach involves the copper-catalyzed coupling of amides with alkynes or their derivatives. This method is advantageous due to its high regioselectivity and the ability to use a wide range of amides and electrophiles . Another method involves the use of trichloroethene as a two-carbon synthon, which allows for the modular synthesis of ynamides .
Industrial Production Methods
For industrial production, a scalable one-step synthetic method from inexpensive starting materials has been developed. This method not only ensures cost-effectiveness but also offers a water-removable ynamide coupling reagent, facilitating column-free purification of the target product .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Aminobutyl)prop-2-ynamide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using molecular oxygen as an oxidant in the presence of a photoredox catalyst.
Cycloaddition and Cyclization: These reactions are often mediated by Brønsted acids and result in the formation of structurally complex N-containing molecules.
Hydro-heteroatom Addition: This reaction involves the addition of heteroatoms to the carbon-carbon triple bond.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen, photoredox catalysts, and Brønsted acids. The reaction conditions often involve mild temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions include various N-heterocycles, enaminones, and oxazolo derivatives .
Aplicaciones Científicas De Investigación
N-(4-Aminobutyl)prop-2-ynamide has a wide range of applications in scientific research:
Chemistry: It is used as a versatile reagent for the synthesis of complex N-containing molecules and heterocycles.
Biology: The compound is employed in the study of enzyme mechanisms and protein modifications.
Mecanismo De Acción
The mechanism of action of N-(4-Aminobutyl)prop-2-ynamide involves its ability to undergo hydrocarboxylation and subsequent aminolysis. The compound’s reactivity is influenced by the electron-donating nitrogen atom and the electron-withdrawing group attached to it. This unique combination allows for the formation of key intermediates that facilitate various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(4-Aminobutyl)prop-2-ynamide include:
- N-(4-Aminobutyl)-3-(4-hydroxyphenyl)prop-2-enamide
- N-(4-Aminobutyl)prop-2-enamide
Uniqueness
What sets this compound apart from its analogs is its unique reactivity profile, which allows for a broader range of chemical transformations. Its ability to undergo both nucleophilic and electrophilic reactions makes it a valuable reagent in organic synthesis .
Propiedades
Número CAS |
872578-79-5 |
|---|---|
Fórmula molecular |
C7H12N2O |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
N-(4-aminobutyl)prop-2-ynamide |
InChI |
InChI=1S/C7H12N2O/c1-2-7(10)9-6-4-3-5-8/h1H,3-6,8H2,(H,9,10) |
Clave InChI |
OSLBOLYGPVNWET-UHFFFAOYSA-N |
SMILES canónico |
C#CC(=O)NCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-Methoxy-3-(piperidin-4-yl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12608212.png)

![Phenol, 2-[(1-phenyl-3-butenyl)amino]-](/img/structure/B12608225.png)
![4-Piperidinecarboxylic acid, 1-[(3-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-](/img/structure/B12608230.png)
![2-[(tert-Butylperoxy)methyl]thiirane](/img/structure/B12608247.png)

![4-Ethyl-N-[1-(5-fluoro-2-methoxybenzoyl)cyclohexyl]benzamide](/img/structure/B12608254.png)
![3-[2-(Methanesulfonyl)ethenyl]quinoline](/img/structure/B12608261.png)
![6,7,16,17,26,27-hexafluoro-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene](/img/structure/B12608265.png)
![2-Methyl-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one](/img/structure/B12608273.png)
![[4-(4-Fluorobenzoyl)-2,3-diphenylphenyl]-(4-fluorophenyl)methanone](/img/structure/B12608280.png)

![6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol](/img/structure/B12608293.png)

